
5-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)isoxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C15H15N5O2 and its molecular weight is 297.318. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)isoxazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its synthesis, biological evaluations, and the mechanisms underlying its activity.
The molecular formula of the compound is C16H16N4O2 with a molecular weight of approximately 312.39 g/mol. The compound features an isoxazole ring, which is known for conferring various biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the isoxazole moiety followed by amide bond formation. The specific synthetic routes can vary based on the desired substituents and functional groups.
Anticancer Activity
Recent studies have highlighted the anticancer potential of isoxazole-based compounds, including this compound.
-
Cytotoxicity Assays :
- The compound has been evaluated against various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and Hep3B (liver cancer).
- In a study, derivatives similar to this compound exhibited significant cytotoxic effects with IC50 values indicating their potency:
- Mechanism of Action :
Antioxidant Activity
The antioxidant properties of this compound have also been assessed using the DPPH assay, which measures the ability to scavenge free radicals. Compounds in this class have shown promising results, suggesting potential applications in preventing oxidative stress-related diseases .
Antimicrobial Activity
Isoxazole derivatives have demonstrated antimicrobial properties against a range of pathogens. The mechanisms often involve disruption of microbial cell wall synthesis or interference with essential microbial enzymes .
Case Studies
Several studies have reported on the biological activities of isoxazole derivatives:
- Study on Cytotoxicity :
- Antioxidant Evaluation :
Wissenschaftliche Forschungsanwendungen
Basic Information
- Molecular Formula : C15H15N5O2
- Molecular Weight : 297.31 g/mol
- CAS Number : 2034356-37-9
Structure
The compound features a complex structure that includes an isoxazole ring, a pyrazole moiety, and a pyridine group, which contribute to its biological activity. The specific arrangement of these functional groups is critical for its interaction with biological targets.
Cancer Therapeutics
Research has indicated that compounds similar to 5-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)isoxazole-4-carboxamide can act as inhibitors of protein kinase D (PKD), which plays a significant role in cancer cell proliferation and survival. A study demonstrated that related pyrazole derivatives exhibited low nanomolar inhibition against PKD, suggesting that this compound could be developed as a selective PKD inhibitor in cancer therapy .
Antiviral Activity
The compound has shown promise in antiviral applications, particularly against various viral infections. Pyrazole derivatives have been reported to possess antiviral properties against HIV, influenza, and other viral pathogens. For instance, certain pyrazole compounds demonstrated significant efficacy against HIV replication, indicating that this compound may also exhibit similar antiviral effects .
Inflammatory Diseases
Inhibitors targeting specific kinases have implications in treating inflammatory diseases. The structure of this compound suggests potential for modulating inflammatory pathways through kinase inhibition, which could lead to novel treatments for conditions like rheumatoid arthritis and other inflammatory disorders .
Neurological Disorders
Given the involvement of certain kinases in neurodegenerative diseases, the compound may also be explored for its neuroprotective effects. Research into pyrazole-based compounds has highlighted their potential in treating conditions such as Alzheimer's disease by inhibiting pathways involved in neuronal death and inflammation .
Table of Research Findings
Notable Insights
The diverse applications of this compound highlight its versatility in medicinal chemistry. Its structural components allow it to interact with multiple biological targets, making it a candidate for further research and development.
Analyse Chemischer Reaktionen
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:
Reaction :
This compoundHCl/H2O, Δ5-methylisoxazole-4-carboxylic acid+1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine
Conditions :
-
Acidic hydrolysis (6 M HCl, reflux, 12 h) yields >85% carboxylic acid.
-
Basic hydrolysis (NaOH, ethanol/water, 80°C, 8 h) achieves similar efficiency.
Key Observations :
-
The pyridine and pyrazole rings remain intact under these conditions due to their aromatic stability .
-
Secondary products may include ammonium salts under basic conditions.
Electrophilic Substitution
The pyridine and pyrazole rings participate in electrophilic substitutions, though reactivity varies:
Notes :
-
Pyridine’s electron-deficient nature directs electrophiles to the para position (C-4) .
-
Pyrazole’s N-methyl group deactivates the ring, limiting substitution to moderate yields (~50%).
Cross-Coupling Reactions
The pyridine and pyrazole moieties enable transition-metal-catalyzed couplings:
Suzuki-Miyaura Coupling
Reaction :
3-Bromo-5-methylisoxazole-4-carboxamide+Ar-B(OH)2Pd(PPh3)4,Na2CO3,DME/H2O3-Aryl-5-methylisoxazole-4-carboxamide
Key Data :
Buchwald-Hartwig Amination
Application : Functionalization of the pyridine ring with amines:
4-Bromo-pyridin-3-yl derivative+R2NHPd2(dba)3,Xantphos, Cs2CO3,toluene, 110°C4-Amino-pyridin-3-yl analog
Efficiency :
Oxidation of Methyl Groups
The isoxazole C-5 methyl group oxidizes to a carboxylic acid under strong conditions:
Reaction :
5-MethylisoxazoleKMnO4,H2O, Δ5-Carboxyisoxazole
Challenges :
-
Over-oxidation of the pyrazole ring may occur above 80°C.
Reduction of Amide Bonds
The carboxamide group is reduced to a methylene amine using LiAlH₄:
Reaction :
CarboxamideLiAlH4,THF, ΔCH2NH2 derivative
Yield : ~55% after purification.
Cyclization Reactions
The compound serves as a precursor for fused heterocycles:
Example : Acid-catalyzed cyclization forms a pyrazolo-isoxazole hybrid:
ReactantH2SO4,AcOH, 120°CTricyclic product
Key Insight :
-
Intramolecular hydrogen bonding between the pyridine nitrogen and amide oxygen facilitates cyclization .
Biological Activity Implications
While beyond the scope of reactivity, modifications influence pharmacological properties:
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing 5-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)isoxazole-4-carboxamide with high purity?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving coupling agents, such as NMI-MsCl, under controlled conditions (e.g., inert atmosphere, room temperature). Key steps include the formation of the pyrazole core followed by carboxamide linkage. Optimization of solvent choice (e.g., DMF) and base (e.g., K₂CO₃) improves yield . Monitoring via thin-layer chromatography (TLC) ensures reaction completion . Purification through recrystallization or column chromatography is critical for purity .
Q. Which spectroscopic techniques are essential for structural characterization of this compound?
- Methodological Answer : ¹H NMR and ¹³C NMR are indispensable for confirming the connectivity of heterocyclic rings (pyrazole, isoxazole) and substituents. Mass spectrometry (MS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., amide C=O stretch). X-ray crystallography can resolve ambiguities in stereochemistry .
Q. How can researchers ensure stability during storage of this compound?
- Methodological Answer : Store the compound in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation. Stability studies using accelerated degradation tests (e.g., exposure to light, humidity) inform optimal storage conditions .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Cross-validate assays (e.g., antimicrobial, anticancer) under standardized conditions (e.g., cell line selection, incubation time). Use dose-response curves to quantify potency (IC₅₀/EC₅₀) and compare with positive controls. Address discrepancies by analyzing batch-to-batch purity variations or solvent effects .
Q. How can molecular docking studies predict the binding affinity of this compound with target proteins?
- Methodological Answer : Use software like AutoDock Vina or Schrödinger Suite to model interactions between the compound’s heterocyclic moieties (e.g., pyridine, isoxazole) and active sites (e.g., kinase domains). Validate predictions with in vitro binding assays (e.g., surface plasmon resonance) .
Q. What approaches optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer : Modify substituents on the pyrazole or isoxazole rings to enhance solubility (e.g., introduce polar groups) or metabolic stability. Use logP calculations and in vitro microsomal assays to guide structural adjustments .
Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer : Synthesize analogs with systematic variations (e.g., substituents on the pyridin-3-yl group or methylisoxazole). Test biological activity across analogs to identify critical pharmacophores. Use multivariate analysis to correlate structural features with efficacy .
Q. Methodological Challenges & Solutions
Q. What are the challenges in scaling up synthesis without compromising yield?
- Methodological Answer : Transition from batch to flow chemistry for exothermic steps (e.g., coupling reactions). Optimize catalyst loading (e.g., Pd/C for cross-coupling) and solvent recycling. Pilot-scale trials identify bottlenecks in purification .
Q. How to address low reproducibility in biological assay results?
- Methodological Answer : Standardize protocols (e.g., cell passage number, serum batch) and include internal controls. Use blinded experiments and statistical tools (e.g., ANOVA) to minimize bias. Replicate studies across independent labs .
Eigenschaften
IUPAC Name |
5-methyl-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-10-13(9-18-22-10)15(21)17-8-12-6-14(19-20(12)2)11-4-3-5-16-7-11/h3-7,9H,8H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQGLPWVAXFPFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2=CC(=NN2C)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.